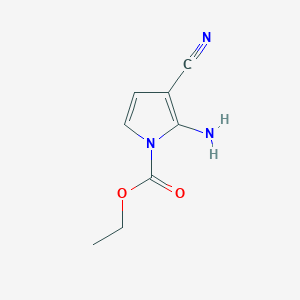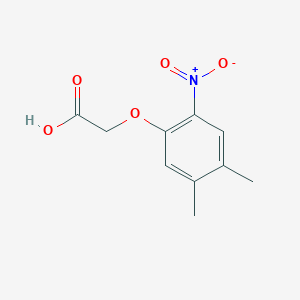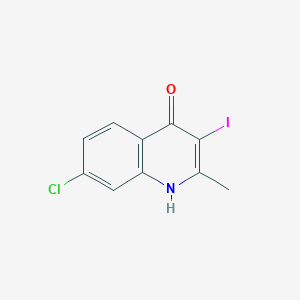
7-Chloro-3-iodo-2-methylquinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-3-iodo-2-methylquinolin-4(1H)-one is a quinoline derivative, a class of compounds known for their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-iodo-2-methylquinolin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. A common synthetic route might include:
Halogenation: Introduction of chlorine and iodine atoms into the quinoline ring.
Methylation: Addition of a methyl group at the 2-position.
Cyclization: Formation of the quinoline ring structure.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinoline N-oxides.
Reduction: Reduction reactions could lead to the removal of halogen atoms or reduction of the quinoline ring.
Substitution: Halogen atoms (chlorine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions might yield various quinoline derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 7-Chloro-3-iodo-2-methylquinolin-4(1H)-one can be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for further functionalization and derivatization.
Biology and Medicine
Quinoline derivatives, including this compound, are studied for their potential biological activities. They may exhibit antimicrobial, antiviral, and anticancer properties, making them candidates for drug development.
Industry
In the industrial sector, such compounds might be used in the development of new materials, dyes, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 7-Chloro-3-iodo-2-methylquinolin-4(1H)-one would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to inhibition of microbial growth, cancer cell proliferation, or viral replication.
Comparación Con Compuestos Similares
Similar Compounds
Chloroquine: An antimalarial drug with a similar quinoline structure.
Quinoline N-oxide: A derivative with an oxygen atom at the nitrogen position.
2-Methylquinoline: A simpler quinoline derivative without halogen atoms.
Uniqueness
7-Chloro-3-iodo-2-methylquinolin-4(1H)-one is unique due to the presence of both chlorine and iodine atoms, which can influence its reactivity and biological activity. The combination of these substituents may enhance its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications.
Propiedades
Fórmula molecular |
C10H7ClINO |
|---|---|
Peso molecular |
319.52 g/mol |
Nombre IUPAC |
7-chloro-3-iodo-2-methyl-1H-quinolin-4-one |
InChI |
InChI=1S/C10H7ClINO/c1-5-9(12)10(14)7-3-2-6(11)4-8(7)13-5/h2-4H,1H3,(H,13,14) |
Clave InChI |
NWOAOAAMKMGHEW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)C2=C(N1)C=C(C=C2)Cl)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl trans-2-{[(tert-butyldiphenylsilyl)oxy]methyl}-3-(hydroxymethyl)azetidine-1-carboxylate](/img/structure/B15231216.png)

![2-(Dimethylamino)pyrrolo[2,1-f][1,2,4]triazine-4(3H)-thione](/img/structure/B15231232.png)

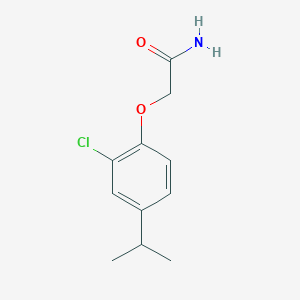
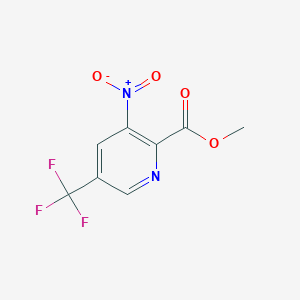
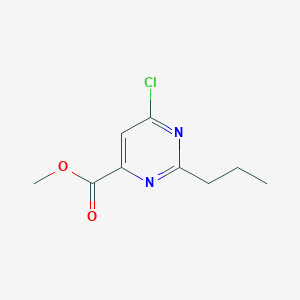
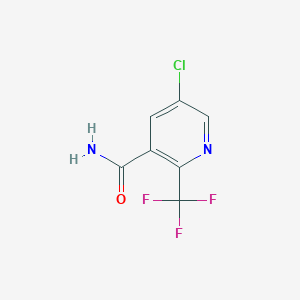
![4-Fluorobicyclo[4.1.0]heptane-3-carboxylicacid](/img/structure/B15231284.png)
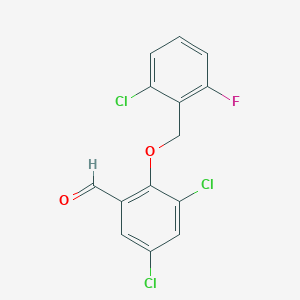

![Tert-butyl9-cyano-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B15231300.png)
